molecular formula C33H68N2S B11950582 1,3-Dihexadecylthiourea CAS No. 6278-80-4

1,3-Dihexadecylthiourea

Cat. No.: B11950582
CAS No.: 6278-80-4
M. Wt: 525.0 g/mol
InChI Key: AMZQAMADELMUOH-UHFFFAOYSA-N
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Description

1,3-Dihexadecylthiourea: is an organosulfur compound with the molecular formula C33H68N2S and a molecular weight of 524.987 g/mol It is a thiourea derivative, characterized by the presence of two hexadecyl groups attached to the nitrogen atoms of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dihexadecylthiourea can be synthesized through the reaction of hexadecylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25°C to 30°C. The reaction can be represented as follows:

2C16H33NH2+CS2+H2O2C33H68N2S+2H2O2 \text{C}_{16}\text{H}_{33}\text{NH}_2 + \text{CS}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_{33}\text{H}_{68}\text{N}_2\text{S} + 2 \text{H}_2\text{O} 2C16​H33​NH2​+CS2​+H2​O2​→C33​H68​N2​S+2H2​O

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihexadecylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The hexadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various alkyl or aryl thiourea derivatives.

Scientific Research Applications

1,3-Dihexadecylthiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dihexadecylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrophobic hexadecyl groups allow it to interact with lipid membranes, potentially disrupting membrane integrity and function .

Comparison with Similar Compounds

  • 1,3-Dihexylthiourea
  • 1,3-Ditetradecylthiourea
  • 1,3-Dioctylthiourea

Comparison: 1,3-Dihexadecylthiourea is unique due to its longer alkyl chains, which enhance its hydrophobicity and ability to interact with lipid membranes. This property distinguishes it from other thiourea derivatives with shorter alkyl chains, making it more effective in applications requiring strong hydrophobic interactions .

Properties

CAS No.

6278-80-4

Molecular Formula

C33H68N2S

Molecular Weight

525.0 g/mol

IUPAC Name

1,3-dihexadecylthiourea

InChI

InChI=1S/C33H68N2S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-33(36)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H2,34,35,36)

InChI Key

AMZQAMADELMUOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=S)NCCCCCCCCCCCCCCCC

Origin of Product

United States

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